2-Amino-5-bromopyridine

Catalog No.
S577368
CAS No.
1072-97-5
M.F
C5H5BrN2
M. Wt
173.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromopyridine

CAS Number

1072-97-5

Product Name

2-Amino-5-bromopyridine

IUPAC Name

5-bromopyridin-2-amine

Molecular Formula

C5H5BrN2

Molecular Weight

173.01 g/mol

InChI

InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)

InChI Key

WGOLHUGPTDEKCF-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Br)N

Synonyms

5-Bromo-2-aminopyridine; 5-Bromo-2-pyridinamine; 5-Bromopyridin-2-ylamine; NSC 26282;

Canonical SMILES

C1=CC(=NC=C1Br)N

The exact mass of the compound 2-Amino-5-bromopyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26282. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-bromopyridine is a bifunctional halogenated azaarene serving as a critical building block in the synthesis of cyclin-dependent kinase (CDK) inhibitors, PI3K inhibitors, and polycyclic azaarenes. Featuring a primary amine at the C2 position and a reactive bromine at the C5 position, it offers a pre-programmed regioselectivity that is essential for complex active pharmaceutical ingredient (API) manufacturing. With a stable crystalline powder form and a defined melting point of 133–138 °C, it provides excellent shelf-life and handling characteristics for industrial scale-up, positioning it as the preferred precursor over unhalogenated or chlorinated analogs for late-stage transition-metal-catalyzed cross-coupling workflows [1].

Substituting 2-amino-5-bromopyridine with its closest analogs introduces severe process bottlenecks. Utilizing the unbrominated 2-aminopyridine requires downstream halogenation that invariably produces C3-substituted byproducts, complicating purification and drastically reducing overall yield [1]. Conversely, deploying 2-amino-5-chloropyridine significantly increases the activation energy required for oxidative addition in palladium- or copper-catalyzed cross-couplings, often necessitating the procurement of expensive, bulky phosphine ligands (e.g., XPhos) or higher thermal budgets to force the reaction [2]. While 2-amino-5-iodopyridine offers marginally higher reactivity, it suffers from higher procurement costs, lower atom economy, and greater sensitivity to degradation during storage. Thus, the C5-bromo derivative represents the optimal intersection of reactivity, regiocontrol, and cost-efficiency.

C-N Cross-Coupling Efficiency vs. Iodo and Chloro Analogs

In copper-catalyzed 1,2-diol amination and standard C-N coupling protocols, the halogen identity at the C5 position dictates both yield and ligand requirements. 2-Amino-5-bromopyridine achieves high-yielding amination under standard catalytic conditions, performing within approximately 10% of the highly reactive 2-amino-5-iodopyridine, but at a significantly lower raw material cost and higher stability. In contrast, the C5-chloro analog remains largely inert under identical mild conditions, requiring aggressive bases (like LiHMDS) and expensive specialized ligands to achieve comparable conversion [1].

Evidence DimensionC-N Coupling Reactivity and Yield
Target Compound DataHigh yields with standard Cu/Pd catalysts; ~10% lower yield than iodo-analog but highly stable
Comparator Or Baseline2-Amino-5-chloropyridine (inert under mild conditions; requires expensive XPhos/LiHMDS)
Quantified DifferenceEliminates the need for specialized bulky ligands required by chlorides, while matching ~90% of the iodo-analog's yield.
ConditionsCu- or Pd-catalyzed amination at the C5 position

Procuring the bromo-derivative allows manufacturers to use cheaper catalyst systems and milder conditions without the premium cost and instability of iodo-derivatives.

Electrochemical Carboxylation Profile

For the synthesis of 6-aminonicotinic acid via electrochemical carboxylation, 2-amino-5-bromopyridine demonstrates superior cathodic reduction behavior compared to 2-amino-5-chloropyridine. The bromo-derivative undergoes efficient electrocatalytic reduction at silver cathodes requiring only stoichiometric charge to achieve good yields of the carboxylated product. In contrast, reducing the chloro-analog or utilizing standard electrodes requires significantly more negative potentials or the use of sacrificial magnesium anodes in undivided cells, increasing energy consumption and process complexity[1].

Evidence DimensionElectrocatalytic Carboxylation Conditions
Target Compound DataEfficient reduction at Ag cathodes with stoichiometric charge
Comparator Or Baseline2-Amino-5-chloropyridine (requires more negative potentials or sacrificial Mg anodes)
Quantified DifferenceSignificantly lowers the overpotential and eliminates the need for sacrificial metal anodes during CO2 fixation.
ConditionsElectrochemical carboxylation with CO2 in undivided cells

Enables greener, more energy-efficient scale-up of nicotinic acid derivatives by lowering electrochemical energy barriers.

Regiopurity and Byproduct Elimination in API Synthesis

When synthesizing C5-functionalized aminopyridines (such as CDK inhibitor intermediates), starting with unhalogenated 2-aminopyridine requires an in situ or prior halogenation step that typically generates a mixture of C3 and C5 isomers, capping isolated yields and requiring intensive chromatographic separation. Procuring pre-synthesized 2-amino-5-bromopyridine guarantees 100% regiocontrol at the C5 position for subsequent piperazine coupling (e.g., in Palbociclib synthesis), bypassing the ~20-25% yield loss associated with C3-byproduct formation and streamlining the downstream purification load [1].

Evidence DimensionRegioselectivity and Downstream Yield
Target Compound Data100% C5-regiocontrol for direct coupling
Comparator Or Baseline2-Aminopyridine (generates C3-halogenated byproducts during functionalization)
Quantified DifferencePrevents the ~20-25% yield penalty and complex purification associated with unselective halogenation.
ConditionsSynthesis of 5-(piperazin-1-yl)pyridin-2-amine intermediates

Direct procurement of the C5-bromo building block eliminates a low-yielding, byproduct-heavy synthetic step, directly improving API manufacturing throughput.

Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Due to its pre-installed C5-bromine and C2-amine, this compound is the optimal starting material for synthesizing 5-(piperazin-1-yl)pyridin-2-amine intermediates used in blockbuster CDK4/6 inhibitors like Palbociclib and Ribociclib. Its use bypasses the regioselectivity issues of direct aminopyridine functionalization [1].

Electrochemical Synthesis of 6-Aminonicotinic Acid Derivatives

Leveraging its favorable reduction potential at silver cathodes, 2-amino-5-bromopyridine is ideally suited for green, electrocatalytic carboxylation processes with CO2, avoiding the high overpotentials and sacrificial anodes required by chlorinated analogs [2].

Library Generation of Polycyclic Azaarenes and Imidazopyridines

In discovery chemistry, the bromo-derivative provides the perfect balance of reactivity for Buchwald-Hartwig and Sonogashira couplings, allowing the rapid, high-yield assembly of imidazo[1,2-a]pyridine scaffolds without the need for the ultra-expensive phosphine ligands required when using 2-amino-5-chloropyridine [3].

XLogP3

1.2

UNII

D5QE8XW52U

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.59%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1072-97-5

Dates

Last modified: 08-15-2023

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